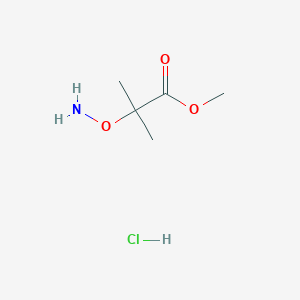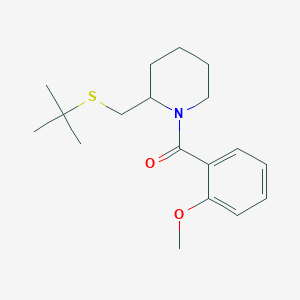
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound has been shown to have promising results in preclinical studies, and there is growing interest in its potential as a therapeutic agent.
Scientific Research Applications
Electrochemical Oxidation and Polymerization Studies
Electrochemical oxidation studies involving compounds structurally related to (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone have shown the potential for side-chain oxidized phenols production. These studies contribute to understanding the electrochemical behaviors of complex organic molecules, highlighting the utility of electrochemical methods in organic synthesis and transformation. A specific investigation on the oxidation of 2,6-di-tert-butyl-4-methylphenol in methanol has demonstrated the formation of various oxidized products, suggesting a pathway for the synthesis of related compounds through electrochemical means (Ohmori et al., 1985).
Antimicrobial Activity
Research into the antimicrobial activity of pyridine derivatives has provided insight into the biological applications of compounds similar to (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. By synthesizing and testing various pyridine and piperidine derivatives, scientists have discovered compounds with significant activity against a range of bacterial and fungal strains. This research opens up possibilities for the development of new antimicrobial agents based on the structural framework of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone and related molecules (Patel et al., 2011).
Catalyst Design for Oxidative Cyclization
The design and application of catalysts for oxidative cyclization reactions are another area where related compounds have shown utility. Studies on cis-2,6-bis-(methanolate)-piperidine oxovanadium(V) complexes have demonstrated their ability to catalyze oxidative cyclization of alkenols, leading to the formation of cyclic ethers. This work contributes to the broader field of catalysis, offering new strategies for the synthesis of complex organic molecules and highlighting the potential of piperidine-based catalysts in organic synthesis (Dönges et al., 2014).
Crystal and Molecular Structure Analysis
The analysis of the crystal and molecular structure of closely related compounds has provided valuable insights into the structural characteristics of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone. Such studies are essential for understanding the molecular interactions, stability, and reactivity of complex organic molecules. For example, the characterization of (2-((6-Chloro pyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone offers a glimpse into the structural dynamics of similar compounds, aiding in the development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).
properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLWSELVUNHVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


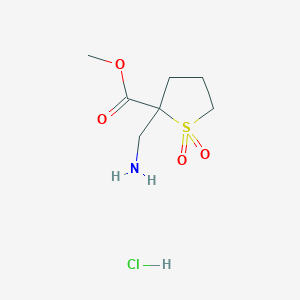
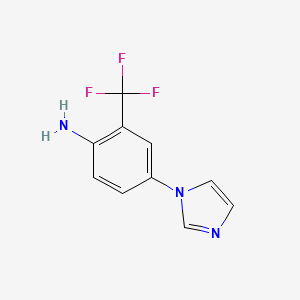
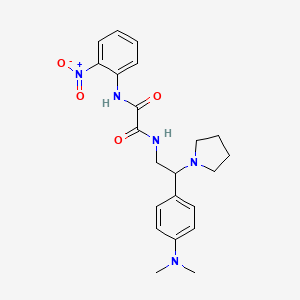
![(5-Chlorothiophen-2-yl)(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2783873.png)
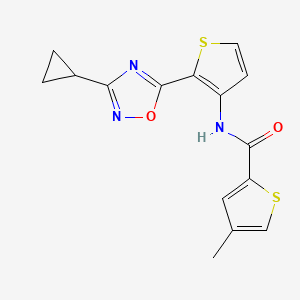
![2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2783875.png)
![N-{[2-(cyclopentyloxy)pyridin-4-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2783882.png)
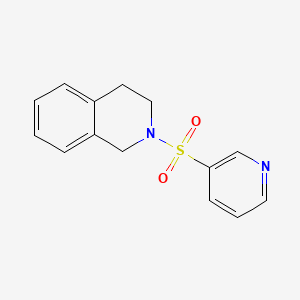
![Methyl 4-(6,7-dimethyl-2-(5-methylisoxazol-3-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2783885.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2783886.png)
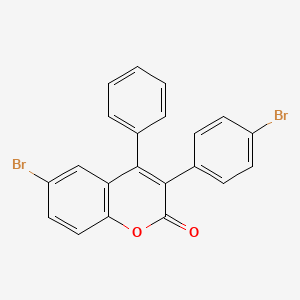
![1-(4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2783889.png)
